![molecular formula C9H7N5S B4793629 1,2,4-Triazolo[3,4-b][1,3,4]thiadiazole, 6-methyl-3-(4-pyridinyl)- CAS No. 135586-33-3](/img/structure/B4793629.png)
1,2,4-Triazolo[3,4-b][1,3,4]thiadiazole, 6-methyl-3-(4-pyridinyl)-
Overview
Description
1,2,4-Triazolo[3,4-b][1,3,4]thiadiazole, 6-methyl-3-(4-pyridinyl)- is a heterocyclic compound that has garnered significant interest in the fields of medicinal and synthetic chemistry This compound is characterized by the fusion of a triazole ring with a thiadiazole ring, creating a unique scaffold that exhibits a wide range of biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,4-Triazolo[3,4-b][1,3,4]thiadiazole, 6-methyl-3-(4-pyridinyl)- typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-amino-5-mercapto-3-methyl-1,2,4-triazole with 4-pyridinecarboxaldehyde in the presence of an acid catalyst. The reaction proceeds through the formation of an intermediate Schiff base, which then undergoes cyclization to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, which allow for better control of reaction conditions and improved yields. Additionally, the use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, can enhance the sustainability of the production process .
Chemical Reactions Analysis
Types of Reactions
1,2,4-Triazolo[3,4-b][1,3,4]thiadiazole, 6-methyl-3-(4-pyridinyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of thiols or amines.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents such as ethanol or tetrahydrofuran.
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Thiols, amines
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Urease Inhibition
Urease is an enzyme that plays a crucial role in the virulence of urease-positive microorganisms. Recent studies have demonstrated that derivatives of 1,2,4-triazolo[3,4-b][1,3,4]thiadiazole exhibit potent urease inhibitory activities.
- Potency : The synthesized compounds showed IC50 values ranging from 0.87 ± 0.09 to 8.32 ± 1.21 µM , significantly lower than thiourea (IC50 = 22.54 ± 2.34 µM) used as a control .
- Mechanism : The most effective derivative (6a ) was identified as a competitive inhibitor through kinetic studies and molecular dynamics simulations .
- Antimicrobial Activity : Compounds such as 6f , 6g , and 6h demonstrated significant antifungal properties against Candida neoformans, with minimum inhibitory concentration (MIC) values of 1 µg/mL , 2 µg/mL , and 0.5 µg/mL , respectively .
Antitubercular Activity
The compound has also been evaluated for its potential in treating tuberculosis by targeting shikimate dehydrogenase (SD), an essential enzyme in the biosynthesis of chorismate.
- Lead Compounds : In SAR studies, advanced lead compounds such as 6d-4 and 6c-4 were identified with MIC values against Mycobacterium tuberculosis (H37Rv) of 0.5 µg/mL and IC50 values for SD inhibition at 14.20 μg/mL and 6.82 μg/mL , respectively .
- Mechanism of Action : These compounds inhibit the SD enzyme crucial for bacterial survival and growth, making them promising candidates for new anti-TB therapies .
Broader Pharmacological Properties
Beyond urease inhibition and antitubercular activity, derivatives of this compound have shown a wide range of pharmacological effects:
- Antibacterial and Antifungal Activities : Various studies have confirmed their efficacy as antibacterial agents against several pathogens .
- Anti-inflammatory Effects : Some derivatives have been reported to exhibit anti-inflammatory properties, contributing to their therapeutic potential in treating inflammatory diseases .
- Other Biological Activities : The triazolo-thiadiazole framework has also been linked to antiviral and antiparasitic activities due to its ability to interact with biological targets effectively .
Data Table: Summary of Biological Activities
Compound | Activity Type | IC50/MIC Values | Notes |
---|---|---|---|
6a | Urease Inhibitor | IC50 = 0.87 ± 0.09 µM | Most potent derivative |
6f (R = 3-Cl) | Antifungal | MIC = 1 µg/mL | Effective against C. neoformans |
6c-4 | Antitubercular | MIC-H37Rv = 0.5 µg/mL | Targets shikimate dehydrogenase |
6d-4 | Antitubercular | IC50 = 14.20 μg/mL | Advanced lead compound |
Mechanism of Action
The mechanism of action of 1,2,4-Triazolo[3,4-b][1,3,4]thiadiazole, 6-methyl-3-(4-pyridinyl)- involves its interaction with various molecular targets. For instance, its anticancer activity is attributed to its ability to inhibit enzymes such as PARP-1 and EGFR, leading to the induction of apoptosis in cancer cells. The compound binds to the active sites of these enzymes, disrupting their normal function and triggering cell death pathways .
Comparison with Similar Compounds
Similar Compounds
- 1,2,4-Triazolo[3,4-b][1,3,4]thiadiazine
- 1,2,4-Triazolo[5,1-b][1,3,5]thiadiazine
- 1,2,4-Triazolo[1,5-c][1,3,5]thiadiazine
- 1,2,3-Triazolo[5,1-b][1,3,4]thiadiazine
Uniqueness
1,2,4-Triazolo[3,4-b][1,3,4]thiadiazole, 6-methyl-3-(4-pyridinyl)- stands out due to the presence of the pyridinyl group, which enhances its chemical reactivity and biological activity. This unique structural feature allows for more diverse interactions with molecular targets, making it a versatile compound in various applications .
Biological Activity
The compound 1,2,4-Triazolo[3,4-b][1,3,4]thiadiazole, 6-methyl-3-(4-pyridinyl)- has garnered attention in medicinal chemistry due to its diverse biological activities. This article reviews its biological activity, focusing on its potential as an antibacterial, antifungal, and antitumor agent. Recent studies have highlighted its effectiveness against various pathogens and its role as a urease inhibitor.
Chemical Structure and Properties
The chemical structure of 1,2,4-Triazolo[3,4-b][1,3,4]thiadiazole features a fused triazole and thiadiazole ring system with a pyridine substituent. This unique arrangement contributes to its biological activity by facilitating interactions with biological targets.
Structural Characteristics
- Molecular Formula : C14H9N5S
- Molecular Weight : 269.32 g/mol
- Key Functional Groups : Triazole, thiadiazole, pyridine
Antimicrobial Activity
Research has demonstrated that derivatives of 1,2,4-Triazolo[3,4-b][1,3,4]thiadiazole exhibit significant antimicrobial properties. A study evaluated various derivatives against common pathogens:
Compound | E. coli (mm) | S. aureus (mm) | P. oryzae (mm) | R. solani (mm) |
---|---|---|---|---|
2a | 12 | 13 | 14 | 12 |
2e | 25 | 26 | 26 | 24 |
2k | 30 | 28 | 25 | 27 |
Note: The inhibition zones represent the effectiveness of the compounds against the respective microorganisms .
Urease Inhibition
The compound has also been studied for its urease inhibition potential. Urease is an enzyme linked to the virulence of certain pathogens. In a recent study, new derivatives were synthesized and tested for their ability to inhibit urease activity:
- IC50 Values : The synthesized compounds exhibited IC50 values indicating strong inhibition of urease activity.
- Mechanism : The presence of sulfur in the thiadiazole ring enhances lipophilicity, allowing better cellular penetration and interaction with the enzyme .
Antitumor Activity
In addition to antibacterial properties, certain derivatives have shown promise as antitumor agents. A specific derivative demonstrated potent inhibitory effects on c-Met kinase activity and cell growth in cancer cell lines:
Study on Antimicrobial Efficacy
A comprehensive study involved synthesizing several triazolo-thiadiazole derivatives and evaluating their antimicrobial activities using the disc diffusion method against various strains:
- Compounds 2e and 2k displayed exceptional antibacterial and antifungal activities.
- The study concluded that structural modifications significantly influenced biological activity .
Urease Inhibition Research
Another pivotal study focused on the design and synthesis of novel triazolo-thiadiazole derivatives aimed at inhibiting urease:
Properties
IUPAC Name |
6-methyl-3-pyridin-4-yl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7N5S/c1-6-13-14-8(11-12-9(14)15-6)7-2-4-10-5-3-7/h2-5H,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DHZVOFWMIATXQZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C(=NN=C2S1)C3=CC=NC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7N5S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00365707 | |
Record name | 1,2,4-Triazolo[3,4-b][1,3,4]thiadiazole, 6-methyl-3-(4-pyridinyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00365707 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
135586-33-3 | |
Record name | 1,2,4-Triazolo[3,4-b][1,3,4]thiadiazole, 6-methyl-3-(4-pyridinyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00365707 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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